Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that includes a quinazolinone core, a chloro substituent, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Thioether Formation: This involves the reaction of the quinazolinone derivative with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinazolinones: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioether-Linked Compounds: Compounds with thioether linkages but different core structures.
Chloro-Substituted Compounds: Compounds with chloro substituents but different overall structures.
Uniqueness
What sets Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- apart is its unique combination of a quinazolinone core, a chloro substituent, and a thioether linkage
Properties
CAS No. |
118449-22-2 |
---|---|
Molecular Formula |
C17H14ClN3O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[7-chloro-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-4-2-3-5-14(10)21-16(23)12-7-6-11(18)8-13(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |
InChI Key |
ZPILZSROAVJILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.